L-Chicoric acid
Description
Properties
IUPAC Name |
2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGKXBLOXEEMN-FCXRPNKRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(C(=O)O)C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol Extraction and Water Precipitation
The aerial parts of Echinacea purpurea are refluxed with 30% ethanol (1:14–1:10 w/v) at 70–80°C for 1.5–2 hours. Triple extraction cycles maximize chicoric acid recovery, achieving initial concentrations of 2.5–3.0 mg/mL. Post-extraction, water precipitation at 4°C for 6 hours removes polysaccharides and proteins, increasing chicoric acid purity by 15–20%.
Macroporous Resin Chromatography
AB-8 macroporous resin is employed for gradient elution:
Ethyl Acetate Extraction and Back-Extraction
Ethyl acetate (1:1 v/v) extracts chicoric acid from acidified solutions (pH 1–3), followed by water back-extraction (pH 2) to remove residual polar impurities. This dual-phase system enhances purity by 5–8%, yielding a semi-solid concentrate with 75–80% chicoric acid.
High-Pressure Liquid-Phase Crystallization
Chicoric acid crude powder is dissolved in 10–20% methanol, filtered, and separated via preparative HPLC (C18 column, 30–50 min retention window). Low-temperature crystallization (4°C for 4–10 hours) produces needle-like crystals with 98.2–99.1% purity.
Table 1: Optimized Parameters for Echinacea-Derived this compound
| Step | Parameter | Value/Range | Purity Increase |
|---|---|---|---|
| Ethanol Extraction | Ethanol concentration | 30% (v/v) | 15–20% |
| Water Precipitation | Temperature | 4°C | 20–25% |
| Macroporous Chromatog. | Eluent (chicoric acid) | 30–35% ethanol | 40–50% |
| Ethyl Acetate Extraction | pH | 1–3 | 5–8% |
| Crystallization | Temperature | 4°C | 10–15% |
Chemical Synthesis of this compound
Diacetyl Caffeic Acid Intermediate
Diacetyl caffeic acid is synthesized via thionyl chloride-mediated acylation of caffeic acid, achieving 85–90% yields. The intermediate is characterized by NMR ( 2.32 ppm, acetyl protons) and IR ( 1760 cm, ester C=O).
Enantioselective Esterification
(L)-Tartaric acid reacts with diacetyl caffeic acid chloride in dichloromethane at 40–50°C for 3–5 hours, forming (-)-tetra-acetylated chicoric acid. Catalytic thionyl chloride (1–2 eq.) ensures 70–75% conversion efficiency.
Deprotection and Purification
Acidic hydrolysis (HCl/EtOH, 1:4 v/v) removes acetyl groups, followed by recrystallization in acetone/sherwood oil (5:3 v/v). This yields this compound with 92–95% enantiomeric excess (e.e.) and 53–55% overall yield.
Table 2: Synthetic Route Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Temperature | 40–50°C |
| Thionyl Chloride | 1–2 eq. |
| Enantiomeric Excess | 92–95% e.e. |
| Overall Yield | 53–55% |
Comparative Analysis of Methods
Yield and Purity
Scalability and Cost
Stability Considerations
This compound degrades under UV light and >60°C. Extraction processes use light-shielding equipment, while synthetic batches require inert atmospheres for long-term storage.
Industrial Applications and Regulatory Compliance
Chemical Reactions Analysis
L-Chicoric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, forming esters or ethers.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
L-Chicoric acid exhibits a wide array of pharmacological properties, including:
- Antioxidant Activity : Chicoric acid demonstrates significant antioxidant effects, which help in mitigating oxidative stress in biological systems. This property is crucial for preventing cellular damage and related diseases .
- Antiviral Activity : Research indicates that chicoric acid can inhibit the replication of several viruses, including HIV and herpes simplex virus. It acts by binding to viral enzymes such as integrase, thereby blocking viral replication processes .
- Anti-inflammatory Effects : Chicoric acid has been shown to modulate inflammatory responses. It inhibits key enzymes involved in inflammation, such as hyaluronidase, and promotes phagocytic activity in immune cells .
- Anticancer Potential : Studies have demonstrated that chicoric acid can induce apoptosis in cancer cells, particularly human colon cancer cells. Its ability to inhibit protein tyrosine phosphatases (PTPs) has been linked to its anticancer activity, as PTPs play critical roles in cancer development .
Applications in Health and Disease
The therapeutic potential of this compound extends to various health conditions:
- Diabetes Management : Due to its inhibitory effects on PTP1B, chicoric acid may serve as a potential agent for improving insulin sensitivity and managing diabetes .
- Cancer Therapy : The anticancer properties of chicoric acid suggest its use as an adjunct therapy in cancer treatment. Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further clinical investigation .
- Viral Infections : Given its antiviral properties, this compound could be explored as a complementary treatment for viral infections, particularly those caused by HIV and herpes viruses .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound across different applications:
Mechanism of Action
The mechanism by which L-Chicoric acid exerts its effects involves the inhibition of glycogen phosphorylase. This inhibition leads to enhanced glycolysis, increased mitochondrial oxidation, and elevated ATP production. The compound also induces mTORC1-specific phosphorylation of S6K, increasing levels of PDX1 and insulin protein, thereby enhancing insulin secretion .
Comparison with Similar Compounds
D-Chicoric Acid (Enantiomer of L-Chicoric Acid)
- Structural Difference : D-Chicoric acid is the enantiomer of this compound, differing in the configuration of the tartaric acid moiety.
- Functional Similarity : Both enantiomers show equivalent potency in inhibiting botulinum neurotoxin LC/A (IC₅₀ values in the same range) .
- Divergence in Applications : While this compound is extensively studied for HIV-1 inhibition, D-chicoric acid’s biological roles are less characterized, highlighting isomer-specific research gaps .
Chlorogenic Acid (CGA)
- Structural Basis : Chlorogenic acid (5-caffeoylquinic acid) shares the caffeoyl moiety with this compound but lacks the tartaric acid backbone .
- Biological Activities: Property this compound Chlorogenic Acid Antioxidant Capacity Higher activity due to dual caffeoyl groups Moderate activity Insulin Sensitivity Enhances glucose uptake in adipocytes at lower doses (70/30 molar ratio with CGA) Requires higher concentrations for similar effects HIV-1 Inhibition Direct IN inhibition via Mg²⁺ chelation No significant anti-HIV activity reported
Synergistic Effects : In Cichorium intybus extracts, a 70:30 molar ratio of this compound to CGA enhances insulin sensitization and oxidative stress reduction .
Methylgallate
- Structural Profile : A smaller molecule (C₈H₈O₅) lacking the tartaric acid and second caffeoyl group of this compound.
- HIV-1 IN Inhibition :
- Higher Binding Affinity : Methylgallate from Alchornea cordifolia exhibits stronger binding to HIV-1 IN (-8.2 kcal/mol vs. -7.5 kcal/mol for this compound) due to optimal hydroxyl group positioning for Mg²⁺ coordination .
- Shared Residue Interactions : Both compounds interact with Cys65, Glu152, and Lys159, but only this compound engages Gln148 in the 140s loop, critical for its unique 90° aromatic ring conformation .
- Limitations : Methylgallate’s smaller size reduces its ability to mimic this compound’s multi-target interactions, limiting broader enzymatic inhibition .
Diketo Acids (DKAs)
- Mechanistic Contrast : DKAs (e.g., 5CITEP) inhibit HIV-1 IN by active-site competition and strand transfer blockade, whereas this compound binds distally without affecting strand transfer .
- Metal Chelation : Both classes chelate Mg²⁺, but DKAs show concentration-dependent efficacy, while this compound’s inhibition is substrate-independent .
- Cellular Efficacy : DKAs are more effective in cell culture, whereas this compound’s anti-HIV activity in vivo is hindered by poor membrane permeability .
Key Research Findings and Data Tables
Table 1: Comparative Inhibition of HIV-1 Integrase
| Compound | IC₅₀ (nM) | Binding Affinity (kcal/mol) | Key Interactions | Mechanism |
|---|---|---|---|---|
| This compound | 100 | -7.5 | Gln148, Cys65, Mg²⁺ | Distal binding, Mg²⁺ chelation |
| Methylgallate | 85 | -8.2 | Cys65, Glu152, Mg²⁺ | Active-site competition |
| 5CITEP (DKA) | 20 | -9.1 | Mg²⁺, Active-site residues | Strand transfer inhibition |
Table 2: Bioactivity in Metabolic Syndrome Models
| Compound | Antioxidant Activity (IC₅₀, μM) | Insulin Sensitization (Glucose Uptake Enhancement) | Lipid Profile Modulation |
|---|---|---|---|
| This compound | 12.5 | 1.5-fold increase at 10 μM | Reduces total cholesterol |
| Chlorogenic Acid | 25.0 | 1.2-fold increase at 50 μM | Minimal effect |
Data from
Q & A
Q. What is the molecular mechanism of L-Chicoric acid as an HIV-1 integrase inhibitor?
this compound acts as a selective, reversible inhibitor of HIV-1 integrase (IN) by binding to the catalytic core domain. It exhibits an IC50 of ~100 nM in vitro, disrupting the strand-transfer step critical for viral DNA integration into the host genome . Kinetic studies reveal non-competitive inhibition, suggesting interaction with distal enzyme regions rather than the active site .
Q. How can this compound be extracted and purified from natural sources?
this compound is primarily isolated from Echinacea purpurea using methanol/water extraction followed by chromatographic purification (e.g., reverse-phase HPLC). Purity (>99%) is validated via NMR and high-resolution mass spectrometry (HRMS) . Critical parameters include solvent polarity adjustments to separate structurally similar phenolic acids .
Q. What in vitro models are used to evaluate this compound’s anti-HIV activity?
Standard assays include:
- Integrase activity assays : Recombinant HIV-1 IN incubated with this compound and oligonucleotide substrates; inhibition is quantified via gel electrophoresis or fluorescence resonance energy transfer (FRET) .
- Cell-based replication assays : HIV-1-infected MT-4 or HeLa cells treated with the compound; viral load reduction is measured using RT-PCR or p24 antigen ELISA .
Q. What safety protocols are recommended for handling this compound in lab settings?
this compound is classified under GHS Category 4 for acute oral toxicity and Category 1 for skin/respiratory sensitization. Use PPE (gloves, lab coat), work in a fume hood, and avoid aerosol formation. Store at -20°C in sealed, light-protected containers .
Advanced Research Questions
Q. How do enantiomers (L- vs. D-Chicoric acid) differ in their enzyme inhibition profiles?
Both enantiomers show similar potency against HIV-1 IN and botulinum neurotoxin light chain (LC/A), with IC50 values in the nanomolar range. However, molecular dynamics simulations suggest divergent binding conformations due to stereochemical effects, impacting downstream signaling pathways .
Q. What methodologies resolve contradictions in this compound’s inhibition mechanisms across studies?
Discrepancies arise from assay design (e.g., substrate type, enzyme source). To reconcile findings:
Q. How can this compound’s pharmacokinetics be optimized for in vivo studies?
Strategies include:
Q. What computational tools predict this compound’s interactions with non-HIV targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify potential off-target effects. For example, this compound’s dicaffeoyl groups show affinity for metalloenzymes like matrix metalloproteinases (MMPs), suggesting repurposing opportunities .
Q. How do researchers validate this compound’s purity and stability in long-term studies?
Q. What frameworks guide hypothesis development for this compound’s therapeutic applications?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty: Explore understudied targets (e.g., LC/B neurotoxin).
- Feasibility: Prioritize assays with existing protocols (e.g., FRET-based integrase screens).
- Relevance: Align with global health priorities like antimicrobial resistance .
Methodological Notes
- Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility: detail buffer compositions, controls, and statistical tests (ANOVA with post-hoc corrections) .
- Data Reporting : Use tables to compare IC50 values across studies (Table 1) and figures for mechanistic models (e.g., enzyme binding sites).
| Study | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| HIV-1 Integrase Inhibition | 100 ± 15 | FRET-based | |
| LC/A Protease Inhibition | 85 ± 10 | Fluorescent substrate |
Avoid citing commercial datasets (e.g., Market Publishers) or non-peer-reviewed platforms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
